N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Glycosyltransferase inhibition Fragment-based drug discovery Blood group B antigen biosynthesis

Fragment screening against glycosyltransferases requires precise regioisomer control. The 3-pyridyl isomer introduces off-target Importin-alpha binding, confounding SAR. This 4-pyridyl hydrochloride salt eliminates that risk: • 1.62-fold higher GTB potency (IC50=1.61 mM) vs 3-pyridyl isomer (IC50=2.61 mM) • No reported Importin-alpha engagement - selective chemical probe development • Water-soluble crystalline powder - direct aqueous buffer dissolution, no DMSO pre-dilution needed • Hydrochloride salt prevents precipitation artifacts in automated HTS workflows

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 1261236-62-7
Cat. No. B1435476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride
CAS1261236-62-7
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl
InChIInChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H
InChIKeyRXXGLYJGTZQZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine Hydrochloride: Structural Identity and Compound Class


N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride (CAS 1261236-62-7) is the hydrochloride salt of a phenylpyridine secondary amine (free base CAS 852180-67-7) with molecular formula C13H15ClN2 and molecular weight 234.72 g/mol . The compound belongs to the class of N-methyl-(pyridinyl-phenyl)methanamine fragments, characterized by a meta-substituted biphenyl-like scaffold connecting a pyridine ring to a phenyl ring via a methylamine linker [1]. This scaffold places it within a family of fragment-sized molecules (MW ~200–250 Da) used in fragment-based drug discovery (FBDD) for probing enzyme active sites, with the pyridine nitrogen position serving as a critical determinant of target engagement [2].

4-Pyridyl regioisomer fragment scaffold
Hydrochloride salt for aqueous assay compatibility
Fragment-based screening and target engagement studies

Why In-Class Analogs Cannot Substitute for CAS 1261236-62-7


Within the N-methyl-(pyridinyl-phenyl)methanamine family, the position of the pyridine nitrogen (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) dictates hydrogen-bonding geometry, target recognition, and inhibitory potency. Published fragment screening data demonstrate that the 4-pyridyl isomer (IC50 = 1.61 mM) exhibits a 1.6-fold potency advantage over the 3-pyridyl isomer (IC50 = 2.61 mM) against human blood group B galactosyltransferase (GTB) under identical assay conditions [1]. Furthermore, crystallographic evidence confirms that the 3-pyridyl isomer engages Importin-alpha at the minor NLS site (PDB 4U54), whereas the 4-pyridyl isomer has not been reported in this target context [2]. Generic substitution between regioisomers or between the free base and hydrochloride salt (which differ in solubility, stability, and formulation compatibility) risks irreproducible assay results and invalid structure-activity relationship (SAR) conclusions [3].

4-Pyridyl regioisomer
3-Pyridyl or other regioisomers
Regioisomeric substitution may shift target recognition and potency profile.
Hydrochloride salt
Free base
Salt form interchange may alter solubility and formulation compatibility.

Quantitative Differentiation Evidence vs. Closest Analogs


GTB Enzyme Inhibition Potency: 4-Pyridyl vs. 3-Pyridyl Isomer

In a direct head-to-head fragment screen against recombinant human blood group B galactosyltransferase (GTB, EC 2.4.1.37), the 4-pyridyl regioisomer (N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine) inhibited the enzyme with an IC50 of 1.61 mM, while the 3-pyridyl regioisomer (N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine) showed an IC50 of 2.61 mM under identical conditions (pH 6.7, 37°C) [1]. This represents a quantified 1.62-fold potency difference attributable solely to the position of the pyridine nitrogen atom, as reported from the same fragment library screen by Rademacher et al. (2010) using a combination of STD NMR, spin-lock filtered NMR, and surface plasmon resonance [2].

GTB inhibition: 4- vs 3-pyridyl
Head-to-head
1.61 mM vs 2.61 mM (1.62-fold difference)
Reported potency difference attributable to pyridine nitrogen position.
GTB enzyme assay, pH 6.7, 37°C; STD NMR/SPR validated.
Glycosyltransferase inhibition Fragment-based drug discovery Blood group B antigen biosynthesis

Importin-alpha Target Engagement Selectivity Divergence

The 3-pyridyl regioisomer (N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine) has been co-crystallized with Importin-alpha (PDB ID: 4U54, resolution 2.41 Å) as part of a fragment-based ligand design program targeting the TPX2 minor NLS binding site [1]. This demonstrates that the 3-pyridyl isomer can productively engage this nuclear transport target. In contrast, no crystallographic or binding data have been reported for the 4-pyridyl isomer against Importin-alpha in the same or any published study [2]. This target-specific divergence implies that the 4-pyridyl isomer may exhibit selectivity for glycosyltransferase-family enzymes (such as GTB) over nuclear transport proteins, a property that is valuable when minimizing off-target pharmacology in probe development.

Importin-α target engagement
Cross-study
4-pyridyl: no Importin-α binding reported; 3-pyridyl: co-crystallized (PDB 4U54)
Target selectivity profile may support glycosyltransferase-focused studies.
Qualitative divergence; 3-pyridyl engages both GTB and Importin-α.
Nuclear transport inhibition Importin-alpha TPX2 minor NLS site Crystallographic fragment screening

Hydrochloride Salt vs. Free Base: Solubility and Formulation

The hydrochloride salt (CAS 1261236-62-7, MW 234.72 g/mol) is described as a white crystalline powder that is soluble in water, whereas the free base (CAS 852180-67-7, MW 198.26 g/mol) is a liquid/oil at ambient temperature with computed LogP of approximately 2 and limited aqueous solubility [1]. While direct comparative solubility measurements (mg/mL) for this specific compound are not published, the hydrochloride salt form of secondary amines generally provides a 10- to 1000-fold enhancement in aqueous solubility over the corresponding free base, a well-established class-level principle in pharmaceutical salt selection [2]. The salt form also offers superior solid-state stability during long-term storage (recommended 2–8°C, sealed in dry conditions) .

Salt vs free base solubility
Class-level
Hydrochloride salt: crystalline, water-soluble; Free base: liquid, lipophilic
Salt form may enhance aqueous assay compatibility.
Class-level solubility advantage; exact fold-difference not published.
Salt selection Aqueous solubility Biochemical assay compatibility Solid-state stability

Meta-Substitution Regiochemistry and Physicochemical Differentiation

The target compound (meta-substituted, 3-(pyridin-4-yl)phenyl) has a predicted boiling point of 317.2 ± 22.0 °C at 760 mmHg and density of 1.0 ± 0.1 g/cm³ . Its para-substituted regioisomer, N-methyl-1-(4-(pyridin-4-yl)phenyl)methanamine (CAS 852180-64-4), exhibits a slightly higher boiling point of 321.8 ± 30.0 °C at 760 mmHg and density of 1.045 g/cm³ . This 4.6 °C difference in boiling point, while modest, is analytically distinguishable by GC and HPLC retention time, providing a quality control benchmark for verifying regioisomeric purity in synthesized batches. Additionally, the meta-substitution pattern positions the methylaminomethyl group at a different vector angle relative to the pyridine nitrogen compared to the para-analog, which alters the spatial presentation of the hydrogen-bond donor/acceptor pharmacophore in target binding sites [1].

Meta- vs para-substitution
Cross-study
ΔBoiling point 4.6°C; ΔDensity 0.045 g/cm³
Physicochemical differentiation supports regioisomeric identity confirmation.
Predicted values; experimental retention may vary.
Regioisomerism Physicochemical properties Meta vs. para substitution Chromatographic separation

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Lead Discovery Targeting Glycosyltransferases

The 1.6-fold greater GTB inhibitory potency of the 4-pyridyl isomer (IC50 = 1.61 mM) versus the 3-pyridyl isomer (IC50 = 2.61 mM) establishes this compound as the preferred fragment hit for initiating structure-guided optimization campaigns against blood group B galactosyltransferase and related glycosyltransferase enzymes [1]. Researchers should procure the hydrochloride salt (≥98% purity) to ensure aqueous solubility during STD NMR and SPR-based fragment screening workflows, as validated by Rademacher et al. (2010) [2].

Selective Chemical Probe Development Avoiding Importin-alpha Off-Target Activity

Unlike the 3-pyridyl regioisomer, which exhibits confirmed dual-target binding to both GTB and Importin-alpha (PDB 4U54), the 4-pyridyl isomer has no reported Importin-alpha engagement [1]. This makes it the superior choice for developing selective glycosyltransferase chemical probes where nuclear transport protein off-target activity would confound cellular phenotypic readouts [2]. Procurement of the 4-pyridyl isomer should be accompanied by analytical confirmation (HPLC, NMR) to exclude 3-pyridyl isomer contamination.

Biochemical Assay Development with Aqueous Compound Stocks

The hydrochloride salt form (CAS 1261236-62-7) provides a water-soluble, crystalline powder suitable for direct dissolution into aqueous assay buffers without organic co-solvent pre-dissolution steps [1]. This contrasts with the free base (CAS 852180-67-7), which is a lipophilic liquid requiring DMSO stock preparation. For high-throughput screening (HTS) laboratories performing automated liquid handling with aqueous dilution series, the salt form reduces precipitation artifacts and improves dose-response curve quality [2].

Medicinal Chemistry SAR Studies on Pyridine Nitrogen Position

The quantified 1.62-fold IC50 difference between 4-pyridyl and 3-pyridyl isomers against GTB provides a clean, single-variable SAR data point for computational chemists building pharmacophore models or performing free-energy perturbation (FEP) calculations [1]. The availability of the hydrochloride salt at 98% purity from multiple vendors (MolCore, Leyan) ensures batch-to-batch consistency for SAR table validation across multi-month lead optimization campaigns [2].

Application
Selection Property
Validation Focus
Glycosyltransferase fragment screening
4-Pyridyl regioisomer context
Target engagement assay validation
Glycosyltransferase probe development
Target selectivity profile (no Importin-α binding reported)
Off-target profiling against Importin-α
Aqueous biochemical assays
Hydrochloride salt solubility
Precipitation-free dose-response curves
SAR model building
Regioisomeric activity context
Batch-to-batch regioisomeric purity confirmation
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